6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Beschreibung
The compound 6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one features a pyridazinone core substituted with a pyrazole ring and a piperidinylmethyl group linked to a trifluoromethylpyridine moiety.
Eigenschaften
IUPAC Name |
6-pyrazol-1-yl-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c20-19(21,22)15-2-3-16(23-12-15)26-10-6-14(7-11-26)13-28-18(29)5-4-17(25-28)27-9-1-8-24-27/h1-5,8-9,12,14H,6-7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNIYXLUWKLRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a trifluoromethyl group attached to a pyridine moiety, and a piperidine linkage. These structural elements contribute to its pharmacological properties.
Molecular Formula and Weight
- Molecular Formula: C₁₈H₁₉F₃N₄O
- Molecular Weight: 368.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate cell membranes and interact with intracellular targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole and trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in some analogs . This suggests that the compound may possess potential as an anti-tubercular agent.
Cytotoxicity Studies
In vitro cytotoxicity assessments on human embryonic kidney cells (HEK-293) demonstrated that many derivatives, including those structurally related to the target compound, are non-toxic at effective concentrations . This is critical for the development of therapeutic agents as it indicates a favorable safety profile.
Study on Anti-Tubercular Agents
A study focused on substituted pyrazole derivatives showed that several compounds exhibited promising anti-tubercular activity. Among them, specific derivatives demonstrated IC90 values ranging from 3.73 to 4.00 μM, indicating their efficacy against Mycobacterium tuberculosis . The research highlighted the importance of structural modifications in enhancing biological activity.
Trifluoromethyl Group Influence
The incorporation of the trifluoromethyl group has been linked to increased potency in various pharmacological activities. For example, studies have shown that this group can significantly enhance the inhibition of enzymes involved in neurotransmitter uptake, suggesting broader implications for drug design .
Data Summary Table
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A: [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (from )
- Core : Dihydropyrazole linked to indole and phenyl groups.
- Key Differences: Lacks the pyridazinone core and trifluoromethyl group present in the target compound. The indole moiety may enhance π-π stacking but reduce metabolic stability compared to the target’s trifluoromethylpyridine .
Compound B : 6-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one (from )
- Core: Pyridazinone with an oxadiazole substituent.
- The absence of a trifluoromethyl group may diminish electron-withdrawing effects critical for target binding .
Electronic and Steric Properties
The trifluoromethyl group in the target compound enhances electron-withdrawing effects, which may stabilize charge-transfer interactions in biological targets. In contrast, Compound A’s phenyl group offers less electronegativity, while Compound B’s oxadiazole provides a planar, conjugated system.
Hypothetical Physicochemical and Bioactivity Profiles
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~380 g/mol | ~290 g/mol |
| LogP | ~2.5 (moderate lipophilicity) | ~3.1 (higher lipophilicity) | ~1.8 (lower lipophilicity) |
| Hydrogen Bond Acceptors | 8 | 5 | 7 |
| Key Bioactivity | Hypothesized kinase inhibition | Antimicrobial (indole) | Antiviral (oxadiazole) |
Note: Data inferred from structural analysis and QSPR principles .
Binding and Selectivity Trends
- Target Compound: The pyridazinone core may act as a hydrogen-bond acceptor, while the trifluoromethylpyridine enhances hydrophobic interactions. Piperidine’s flexibility could allow adaptation to enzyme active sites, a feature absent in rigid analogs like Compound B .
- Compound A : Indole’s aromaticity may favor intercalation in DNA or protein pockets, but its lack of trifluoromethylation could reduce metabolic stability in vivo .
- Compound B : Oxadiazole’s polarity might improve solubility but limit blood-brain barrier penetration compared to the target compound .
Research Implications and Gaps
While the target compound’s structure suggests optimized drug-like properties (e.g., balanced logP, hydrogen-bonding capacity), empirical validation of its bioactivity and pharmacokinetics is needed. Comparative studies with Compounds A and B could elucidate the role of trifluoromethylation and piperidine substitution in target engagement. Further synthesis and screening, guided by QSPR/QSAR models (as in ), are recommended to prioritize lead compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving coupling of pyrazole and piperidine intermediates. For example, trifluoroacetic acid (TFA)-catalyzed condensation under reflux conditions is used to couple ethyl 2-benzoyl-3,3-bis(methylthio)acrylate with pyrazole precursors, followed by purification via column chromatography . Alternative routes include palladium-catalyzed cross-coupling for introducing the trifluoromethylpyridine moiety .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and pyridazine rings, while UV-Vis spectroscopy monitors conjugation effects. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. How can researchers troubleshoot low yields during the coupling of pyrazole and piperidine intermediates?
- Methodological Answer : Optimize reaction conditions by testing catalysts (e.g., TFA vs. HCl), solvents (toluene vs. DMF), and temperatures. For instance, increasing reaction time from 12 to 24 hours in refluxing toluene improved yields by 15–20% in analogous pyrazole-piperidine couplings .
Advanced Research Questions
Q. What structure-activity relationship (SAR) strategies enhance the compound’s biological efficacy?
- Methodological Answer : Systematic substitution of the pyrazole ring and piperidine linker modulates target affinity. For example, introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine 5-position improves metabolic stability and COX-2 selectivity, as demonstrated in COX-2 inhibitor analogs . Computational docking studies (e.g., AutoDock Vina) guide rational modifications to the dihydropyridazinone core for enhanced receptor binding .
Q. How can pharmacokinetic limitations (e.g., short plasma half-life) be addressed in early-stage analogs?
- Methodological Answer : Introduce metabolic soft spots, such as labile esters or ethers, to reduce half-life. In COX-2 inhibitors, replacing a methylsulfonyl group with a sulfonamide decreased plasma half-life from >24 hours to 8–12 hours while retaining activity . Parallel in vitro microsomal stability assays (e.g., liver microsomes + NADPH) identify metabolically vulnerable sites for modification.
Q. What experimental design (DoE) approaches optimize reaction conditions for scale-up synthesis?
- Methodological Answer : Employ factorial design to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design identified optimal conditions (70°C, 5 mol% TFA, toluene) for a related pyrazolo[3,4-b]pyridine synthesis, achieving 85% yield with minimal byproducts . Response surface methodology (RSM) further refines parameter interactions.
Q. How does the trifluoromethyl group influence bioactivity and physicochemical properties?
- Methodological Answer : The CF₃ group enhances lipophilicity (logP +0.5) and metabolic resistance due to strong C-F bonds. In COX-2 inhibitors, CF₃-substituted analogs showed 10-fold higher selectivity over COX-1 compared to methyl derivatives. This group also reduces oxidative metabolism, as shown in hepatic microsome assays .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity for structurally similar analogs?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., COX-2 inhibition via ELISA vs. fluorescent probes). For instance, conflicting IC₅₀ values for pyrazole derivatives may arise from differences in enzyme sources (human recombinant vs. murine). Meta-analysis of literature data with attention to assay conditions (pH, cofactors) clarifies inconsistencies .
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